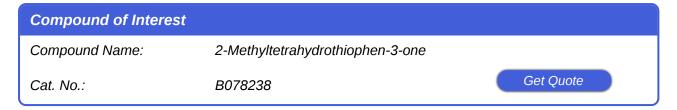


Spectroscopic Data of 2-Methyltetrahydrothiophen-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyltetrahydrothiophen-3-one** (CAS No. 13679-85-1), a heterocyclic ketone and flavor agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The spectroscopic data for **2-Methyltetrahydrothiophen-3-one** is summarized in the tables below. This allows for a clear and concise comparison of its key spectral features.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for **2-Methyltetrahydrothiophen-3-one**



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.40	q	1H	~7.0	H-2
~2.90	m	2H	-	H-5 (CH ₂)
~2.60	m	2H	-	H-4 (CH ₂)
~1.35	d	3H	~7.0	2-CH₃

Note: The ¹H NMR data is predicted based on the known structure and typical chemical shifts for similar compounds. A spectrum is noted as available from Sigma-Aldrich Co. LLC.[1]

Table 2: 13C NMR Data for 2-Methyltetrahydrothiophen-3-one

Chemical Shift (δ) ppm	Assignment
214.00	C=O (C-3)
46.07	CH (C-2)
38.67	CH ₂ (C-4)
23.46	CH ₂ (C-5)
16.39	СН₃

Data sourced from PubChem, acquired on a JEOL instrument at 100.40 MHz in CDCl₃.[1]

IR Spectroscopic Data

Table 3: IR Absorption Bands for 2-Methyltetrahydrothiophen-3-one



Wavenumber (cm ⁻¹)	Functional Group Assignment	
~2970-2850	C-H stretch (alkane)	
~1715	C=O stretch (ketone)	
~1450	C-H bend (CH ₂)	
~1375	C-H bend (CH₃)	

Note: The interpretation is based on characteristic IR absorption frequencies for organic molecules. An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1]

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for **2-Methyltetrahydrothiophen-3-one**

m/z	Proposed Fragment	Relative Intensity
116	[M] ⁺ (Molecular Ion)	High
88	[M - CO]+	Moderate
59	[M - C₃H₅O]+ or [CH₃CHS]+	High
41	[C₃H₅] ⁺	Moderate

Note: The fragmentation pattern is proposed based on the known structure and common fragmentation pathways for ketones. The molecular ion peak at m/z 116 is confirmed by the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Methyltetrahydrothiophen-3-one**.



Materials and Instrumentation:

- Sample: **2-Methyltetrahydrothiophen-3-one**, neat liquid.
- Solvent: Deuterated chloroform (CDCl3).
- NMR Tubes: 5 mm diameter.
- Instrument: 400 MHz (or higher) NMR spectrometer (e.g., JEOL, Bruker).

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of 2-Methyltetrahydrothiophen-3-one in ~0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a single-pulse ¹H NMR spectrum.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire 8-16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire a proton-decoupled ¹³C NMR spectrum.
- Set the spectral width to cover the range of 0-220 ppm.
- Use a pulse angle of 30 degrees.
- Set a relaxation delay of 2 seconds.
- Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signalto-noise ratio, as the ¹³C nucleus is less sensitive than the proton.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for 1 H, δ 77.16 ppm for 13 C).
 - Integrate the peaks in the ¹H spectrum.
 - Identify peak multiplicities and measure coupling constants in the ¹H spectrum.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat **2-Methyltetrahydrothiophen-3-one**.

Materials and Instrumentation:

- Sample: **2-Methyltetrahydrothiophen-3-one**, neat liquid.
- Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).

Procedure:



- Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, followed by a dry tissue.
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This
 will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of 2-Methyltetrahydrothiophen-3-one directly onto the center of the ATR crystal.
- Spectrum Acquisition:
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the spectrum over the range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - The software will automatically perform a background subtraction.
 - Label the major absorption peaks.
 - After analysis, clean the ATR crystal thoroughly with a solvent-dampened tissue to remove all traces of the sample.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of **2- Methyltetrahydrothiophen-3-one** and identify its molecular ion and major fragments.

Materials and Instrumentation:

- Sample: **2-Methyltetrahydrothiophen-3-one**.
- Solvent: A volatile organic solvent such as dichloromethane or hexane.
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).



Procedure:

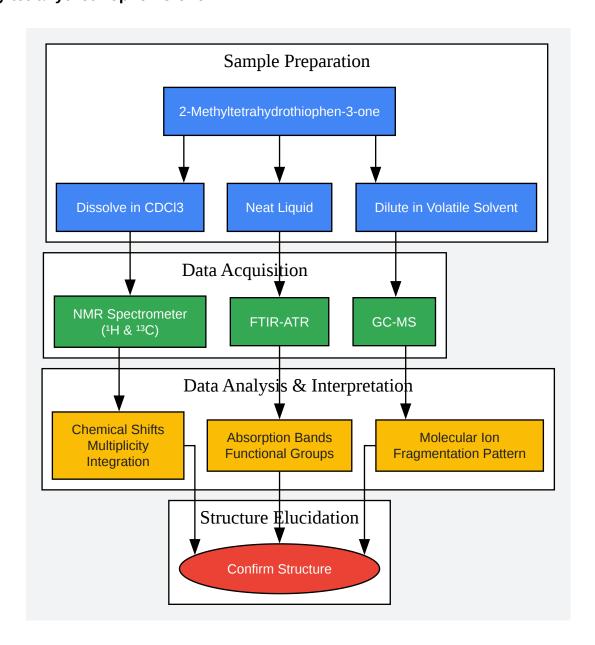
- Sample Preparation: Prepare a dilute solution of 2-Methyltetrahydrothiophen-3-one (~1 mg/mL) in a suitable volatile solvent.
- GC-MS Setup:
 - Injector: Set the injector temperature to 250°C.
 - GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.
 - Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
 - MS Interface: Set the transfer line temperature to 280°C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: Set to 230°C.
 - Mass Range: Scan from m/z 40 to 200.
- Injection and Acquisition:
 - Inject 1 μL of the prepared sample into the GC-MS.
 - Start the data acquisition.
- Data Analysis:
 - Identify the peak corresponding to 2-Methyltetrahydrothiophen-3-one in the total ion chromatogram.
 - Extract the mass spectrum for this peak.



- Identify the molecular ion peak (M+) and the major fragment ions.
- Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methyltetrahydrothiophen-3-one**.



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Methyltetrahydrothiophen-3-one.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dihydro-2-methyl-3(2H)-thiophenone | C5H8OS | CID 61664 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Methyltetrahydrothiophen-3-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078238#spectroscopic-data-nmr-ir-ms-of-2-methyltetrahydrothiophen-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com